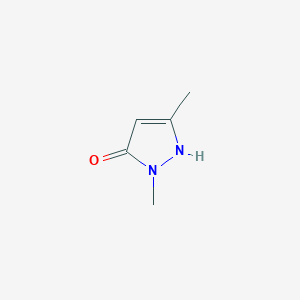1,3-dimethyl-1H-pyrazol-5-ol
CAS No.: 3201-29-4
Cat. No.: VC7824693
Molecular Formula: C5H8N2O
Molecular Weight: 112.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 3201-29-4 |
|---|---|
| Molecular Formula | C5H8N2O |
| Molecular Weight | 112.13 g/mol |
| IUPAC Name | 2,5-dimethyl-1H-pyrazol-3-one |
| Standard InChI | InChI=1S/C5H8N2O/c1-4-3-5(8)7(2)6-4/h3,6H,1-2H3 |
| Standard InChI Key | JXPVQFCUIAKFLT-UHFFFAOYSA-N |
| SMILES | CC1=CC(=O)N(N1)C |
| Canonical SMILES | CC1=CC(=O)N(N1)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s core structure consists of a five-membered pyrazole ring (C₃H₃N₂) with methyl substituents at positions 1 and 3 and a hydroxyl group at position 5. Its molecular formula is C₅H₈N₂O, with a molecular weight of 112.13 g/mol. The hydroxyl group participates in tautomeric equilibria, favoring the keto form in polar solvents and the enol form in nonpolar environments .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | 113–117°C |
| Boiling Point | 225.9°C |
| Density | 1.178 g/cm³ |
| Solubility in Water | Moderate (keto form) |
Synthetic Methodologies
Conventional Synthesis Routes
The compound is typically synthesized via cyclocondensation reactions. A patent (CN112279812A) describes a two-step process:
-
Step 1: Diethyl oxalate reacts with acetone in ethanol under sodium ethoxide catalysis at <15°C for 24 hours to form an intermediate.
-
Step 2: The intermediate undergoes cyclization with methylhydrazine in DMF at 40–50°C for 6 hours .
Table 2: Optimized Reaction Conditions from CN112279812A
| Parameter | Step 1 | Step 2 |
|---|---|---|
| Solvent | Ethanol | DMF |
| Catalyst | Sodium ethoxide | None |
| Temperature | <15°C | 40–50°C |
| Reaction Time | 24 hours | 6 hours |
This method achieves high purity (>95%) through reduced-pressure distillation, avoiding hazardous reagents .
Industrial-Scale Production
Continuous flow reactors improve yield scalability, with automated systems maintaining stringent temperature control (±2°C). Post-synthesis purification employs recrystallization from ethanol-water mixtures, yielding pharmaceutical-grade material .
Biological Activity and Pharmacological Applications
Table 3: Preclinical Data for Compound 28
| Parameter | Result |
|---|---|
| Effective Dose (ED₅₀) | 12 mg/kg (oral) |
| D2 Receptor Affinity | >10 μM (no significant binding) |
| Toxicity Profile | Low acute toxicity (LD₅₀ > 500 mg/kg) |
This dopamine-independent mechanism suggests reduced risk of extrapyramidal side effects, a common limitation of existing antipsychotics .
Antimicrobial and Anti-Inflammatory Activity
Derivatives of 1,3-dimethyl-1H-pyrazol-5-ol exhibit broad-spectrum antimicrobial activity, with MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli. Anti-inflammatory efficacy parallels indomethacin in carrageenan-induced edema models, achieving 72% inhibition at 50 mg/kg .
Coordination Chemistry and Material Science Applications
Metal Complex Formation
The hydroxyl and adjacent nitrogen atoms enable bidentate ligand behavior. Reactions with transition metal salts yield complexes with applications in catalysis and magnetic materials:
Table 4: Representative Metal Complexes
| Metal Salt | Solvent | Application |
|---|---|---|
| Cu(NO₃)₂·3H₂O | Ethanol | Oxidation catalysis |
| FeCl₃ | MeOH/H₂O | Magnetic coordination polymers |
Crystallographic studies reveal metal-ligand bond lengths of 1.92–1.98 Å, optimal for stabilizing coordination geometries .
Challenges and Future Directions
Synthetic Limitations
Current methods require stringent temperature control (<15°C) to prevent side reactions, complicating large-scale production. Advances in photoredox catalysis or enzymatic synthesis may mitigate these issues .
Pharmacological Optimization
While Compound 28 shows promise, its metabolic conversion to toxic byproducts (e.g., (5-amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone) necessitates structural modifications to enhance metabolic stability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume